c-Kit-IN-3 (maleate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

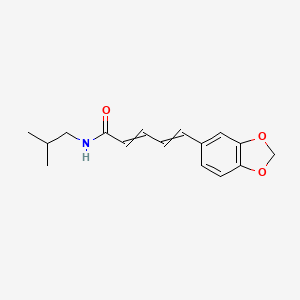

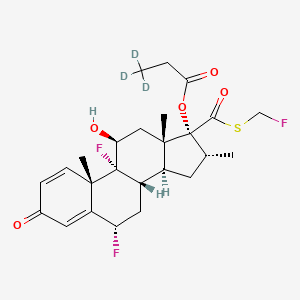

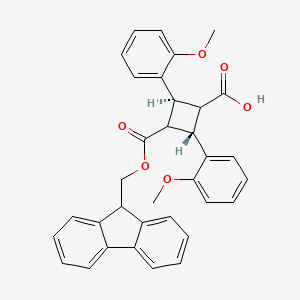

c-Kit-IN-3 (maleate) is a potent and selective inhibitor of the c-KIT kinase, with IC50 values of 4 nM and 8 nM for wild-type c-KIT and the T670I mutant, respectively . This compound is primarily used in scientific research to study the inhibition of c-KIT kinase activity, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs).

Méthodes De Préparation

The synthesis of c-Kit-IN-3 (maleate) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes:

Formation of the core structure: This involves the synthesis of a quinoline derivative, which serves as the backbone of the compound.

Functional group modifications: Various functional groups, such as chloro, trifluoromethyl, and methoxy groups, are introduced to the core structure to enhance its binding affinity and selectivity for c-KIT kinase.

Final coupling and purification: The final step involves coupling the modified core structure with maleic acid to form the maleate salt, followed by purification to obtain the final product.

Analyse Des Réactions Chimiques

c-Kit-IN-3 (maleate) undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Applications De Recherche Scientifique

c-Kit-IN-3 (maleate) has a wide range of applications in scientific research, including:

Cancer Research: It is used to study the inhibition of c-KIT kinase activity in various cancers, including GISTs, acute myeloid leukemia, and melanoma.

Cell Signaling Studies: The compound is used to investigate the role of c-KIT kinase in cell signaling pathways, particularly those involved in cell proliferation, survival, and differentiation.

Drug Development: c-Kit-IN-3 (maleate) serves as a lead compound for the development of new c-KIT kinase inhibitors with improved potency and selectivity.

Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to evaluate its bioavailability, metabolism, and excretion in animal models.

Mécanisme D'action

c-Kit-IN-3 (maleate) exerts its effects by selectively inhibiting the c-KIT kinase, a receptor tyrosine kinase involved in various cellular processes. The compound binds to the ATP-binding site of c-KIT kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and arrest of the cell cycle in the G0/G1 phase .

Comparaison Avec Des Composés Similaires

c-Kit-IN-3 (maleate) is compared with other c-KIT kinase inhibitors, such as:

Propriétés

Formule moléculaire |

C30H24ClF3N2O8 |

|---|---|

Poids moléculaire |

633.0 g/mol |

Nom IUPAC |

(Z)-but-2-enedioic acid;2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide |

InChI |

InChI=1S/C26H20ClF3N2O4.C4H4O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-3(6)1-2-4(7)8/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clé InChI |

VTSPHOXVDYGOKH-BTJKTKAUSA-N |

SMILES isomérique |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=C\C(=O)O)\C(=O)O |

SMILES canonique |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(=CC(=O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

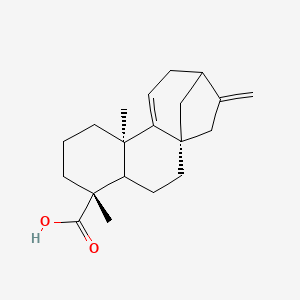

![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)

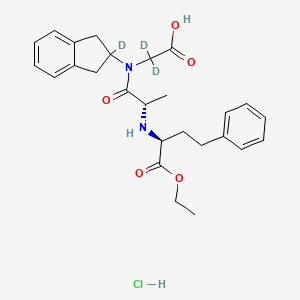

![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)

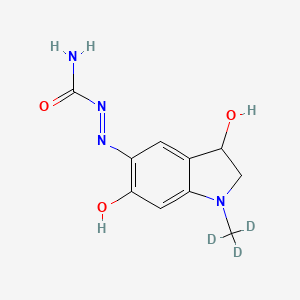

![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)